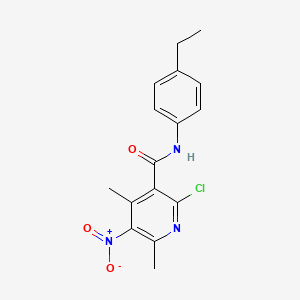![molecular formula C9H7N5O B11482448 4-Methoxytetrazolo[1,5-a]quinoxaline](/img/structure/B11482448.png)
4-Methoxytetrazolo[1,5-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy[1,2,3,4]tetraazolo[1,5-a]quinoxaline is a nitrogen-containing heterocyclic compound. This compound is part of the broader class of quinoxalines, which are known for their versatile applications in drug development and materials science. Quinoxalines possess antibacterial, antifungal, and antiviral properties, making them valuable in various pharmaceutical applications .
Preparation Methods
The synthesis of 4-methoxy[1,2,3,4]tetraazolo[1,5-a]quinoxaline typically involves the conversion of tetrazolo[1,5-a]quinoxalines. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which converts tetrazolo[1,5-a]quinoxalines to 1,2,3-triazoloquinoxalines . This reaction is performed under typical CuAAC conditions, which include the use of copper catalysts and various aliphatic and aromatic alkynes. The reaction conditions can be adjusted based on the desired substitutions at the quinoxaline core .
Chemical Reactions Analysis
4-Methoxy[1,2,3,4]tetraazolo[1,5-a]quinoxaline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinoxaline derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
The major products formed from these reactions include triazoloquinoxalines and imidazoquinoxalines, which have significant applications in medicinal chemistry .
Scientific Research Applications
4-Methoxy[1,2,3,4]tetraazolo[1,5-a]quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy[1,2,3,4]tetraazolo[1,5-a]quinoxaline involves its interaction with various molecular targets and pathways. The compound’s antibacterial, antifungal, and antiviral properties are attributed to its ability to interfere with the cellular processes of microorganisms. In medicinal applications, it acts on specific molecular targets, such as enzymes and receptors, to exert its therapeutic effects .
Comparison with Similar Compounds
4-Methoxy[1,2,3,4]tetraazolo[1,5-a]quinoxaline can be compared with other similar compounds, such as:
Quinoxaline: The parent compound, known for its versatile applications in drug development and materials science.
Tetrazolo[1,5-a]quinoxaline: A precursor used in the synthesis of 4-methoxy[1,2,3,4]tetraazolo[1,5-a]quinoxaline.
1,2,3-Triazoloquinoxaline: A derivative formed through CuAAC reactions, known for its applications in medicinal chemistry.
The uniqueness of 4-methoxy[1,2,3,4]tetraazolo[1,5-a]quinoxaline lies in its specific substitutions and the resulting properties, which make it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C9H7N5O |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
4-methoxytetrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C9H7N5O/c1-15-9-8-11-12-13-14(8)7-5-3-2-4-6(7)10-9/h2-5H,1H3 |
InChI Key |
VEKBUDDBMJNFNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2N3C1=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(3-hydroxy-4-methoxyphenyl)-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11482381.png)
![4-methyl-N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11482392.png)
![1-(1,3-benzothiazol-2-yl)-4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11482399.png)

![2-amino-7-[4-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11482412.png)
![Acetamide, N-cyclohexyl-2-[[1-(2-propenyl)-1H-1,2,3,4-tetrazol-5-yl]thio]-](/img/structure/B11482421.png)
![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B11482426.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11482429.png)
![2-(2-phenylethyl)-2,3-dihydro-1H-[1]benzofuro[3,2-f][1,3]benzoxazine](/img/structure/B11482433.png)
![ethyl 2-[(3,4-dichlorophenyl)amino]-3,3,3-trifluoro-N-(furan-2-ylcarbonyl)alaninate](/img/structure/B11482436.png)
![Ethyl 4-[4-fluoro-5-(2-methylpiperidin-1-yl)-2-nitrophenyl]piperazine-1-carboxylate](/img/structure/B11482440.png)

